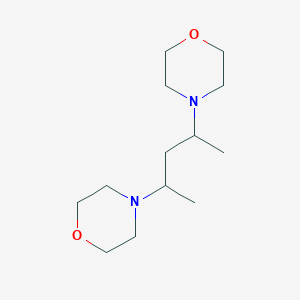
4,4'-(Pentane-2,4-diyl)bis(morpholine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-(Pentane-2,4-diyl)bis(morpholine) is an organic compound that features two morpholine rings connected by a pentane-2,4-diyl linker Morpholine is a heterocyclic amine with both amine and ether functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Pentane-2,4-diyl)bis(morpholine) typically involves the reaction of morpholine with a suitable pentane-2,4-diyl precursor. One common method involves the reaction of morpholine with 2,4-pentanedione under acidic or basic conditions to form the desired bis(morpholine) compound . The reaction conditions, such as temperature and solvent, can be optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of 4,4’-(Pentane-2,4-diyl)bis(morpholine) may involve continuous flow processes to ensure consistent quality and scalability. Catalysts such as copper or cobalt on amorphous silica or alumina can be used to enhance the reaction efficiency . The use of hydrogen as a reducing agent can also improve the yield and selectivity of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-(Pentane-2,4-diyl)bis(morpholine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The morpholine rings can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, can be adjusted to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 4,4’-(Pentane-2,4-diyl)bis(morpholine) can yield N-oxides, while substitution reactions can produce various alkylated or arylated derivatives.
Aplicaciones Científicas De Investigación
4,4’-(Pentane-2,4-diyl)bis(morpholine) has several scientific research applications, including:
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used as a catalyst in the production of polyurethane foams and other polymeric materials.
Mecanismo De Acción
The mechanism of action of 4,4’-(Pentane-2,4-diyl)bis(morpholine) involves its interaction with specific molecular targets and pathways. In antimicrobial applications, the compound can disrupt bacterial cell membranes and inhibit essential enzymes, leading to cell death . In catalytic applications, it acts as a ligand, coordinating with metal centers to facilitate various chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
4,4’-(Oxydi-2,1-ethanediyl)bis(morpholine): This compound has a similar structure but features an ethylene linker instead of a pentane-2,4-diyl linker.
4,4’-(Propane-2,2-diyl)bis(2-aminophenol): This compound has a propane-2,2-diyl linker and aminophenol groups instead of morpholine rings.
Uniqueness
4,4’-(Pentane-2,4-diyl)bis(morpholine) is unique due to its pentane-2,4-diyl linker, which imparts distinct chemical and physical properties compared to similar compounds
Propiedades
Número CAS |
88472-69-9 |
|---|---|
Fórmula molecular |
C13H26N2O2 |
Peso molecular |
242.36 g/mol |
Nombre IUPAC |
4-(4-morpholin-4-ylpentan-2-yl)morpholine |
InChI |
InChI=1S/C13H26N2O2/c1-12(14-3-7-16-8-4-14)11-13(2)15-5-9-17-10-6-15/h12-13H,3-11H2,1-2H3 |
Clave InChI |
XYUDAZTWTMOVNG-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(C)N1CCOCC1)N2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





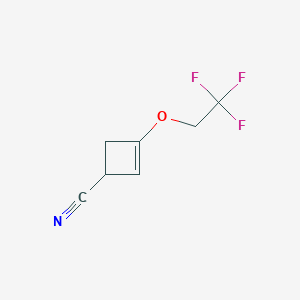


![2-[(6-Chloro-1-phenylisoquinolin-3-yl)oxy]-N,N-diethylethan-1-amine](/img/structure/B14386944.png)
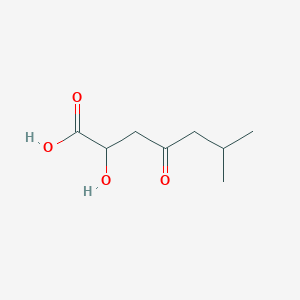
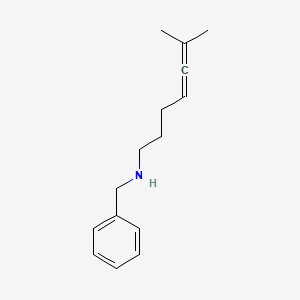
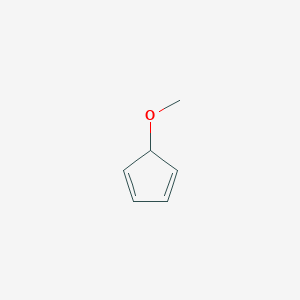
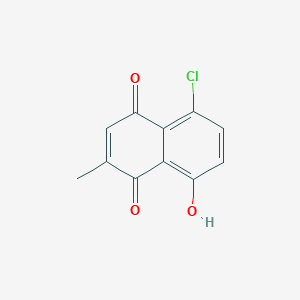
phosphanium chloride](/img/structure/B14386993.png)
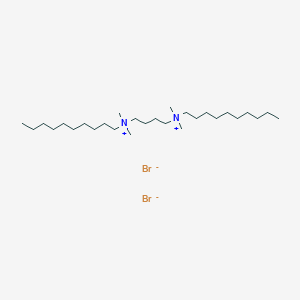
![N-[Methoxy(methyl)carbamoyl]-N,N'-diphenylmethanimidamide](/img/structure/B14386996.png)
